molecular formula C8H11NO3 B13210209 3-Isocyanatopropyl 2-methylprop-2-enoate CAS No. 86241-25-0

3-Isocyanatopropyl 2-methylprop-2-enoate

Cat. No.: B13210209
CAS No.: 86241-25-0
M. Wt: 169.18 g/mol
InChI Key: HVQPNKXSWMVRDZ-UHFFFAOYSA-N
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Description

3-Isocyanatopropyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11NO3. . This compound is characterized by the presence of an isocyanate group and a methacrylate ester group, making it a versatile intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isocyanatopropyl 2-methylprop-2-enoate can be synthesized through the reaction of 3-aminopropyl methacrylate with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:

CH2=C(CH3)COOCH2CH2CH2NH2+COCl2CH2=C(CH3)COOCH2CH2CH2NCO+2HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} CH2​=C(CH3​)COOCH2​CH2​CH2​NH2​+COCl2​→CH2​=C(CH3​)COOCH2​CH2​CH2​NCO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanatopropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Polymerization: The methacrylate ester group can undergo free radical polymerization to form polymers and copolymers.

Common Reagents and Conditions

    Alcohols: React with the isocyanate group to form urethanes under mild conditions.

    Amines: React with the isocyanate group to form ureas, typically at room temperature.

    Free Radical Initiators: Used in the polymerization of the methacrylate ester group, often initiated by heat or UV light.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polymers: Formed from the polymerization of the methacrylate ester group.

Scientific Research Applications

3-Isocyanatopropyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Biomedical Engineering: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Surface Coatings: Employed in the formulation of coatings with enhanced adhesion and durability.

    Adhesives and Sealants: Used in the production of high-performance adhesives and sealants with improved mechanical properties.

Mechanism of Action

The mechanism of action of 3-Isocyanatopropyl 2-methylprop-2-enoate involves the reactivity of its functional groups. The isocyanate group reacts with nucleophiles to form stable covalent bonds, while the methacrylate ester group undergoes polymerization to form cross-linked networks. These reactions contribute to the compound’s effectiveness in various applications, such as forming strong adhesive bonds and creating durable polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    3-Isocyanatopropyl methacrylate: Similar structure but lacks the methyl group on the methacrylate ester.

    2-Isocyanatoethyl methacrylate: Contains an ethyl spacer instead of a propyl spacer.

    Isocyanatomethyl methacrylate: Contains a methyl spacer instead of a propyl spacer.

Uniqueness

3-Isocyanatopropyl 2-methylprop-2-enoate is unique due to the presence of both an isocyanate group and a methacrylate ester group, which allows it to participate in a wide range of chemical reactions and applications. The propyl spacer provides flexibility and enhances the reactivity of the isocyanate group compared to shorter spacers.

Properties

CAS No.

86241-25-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-isocyanatopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H11NO3/c1-7(2)8(11)12-5-3-4-9-6-10/h1,3-5H2,2H3

InChI Key

HVQPNKXSWMVRDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCN=C=O

Origin of Product

United States

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